Boc-Dap(Fmoc)-OH
Overview
Description
Boc-Dap(Fmoc)-OH is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid .
Synthesis Analysis
Boc-Dap(Fmoc)-OH is used in peptide synthesis . It is suitable for Boc solid-phase peptide synthesis . The differentially protected Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .
Molecular Structure Analysis
The empirical formula of Boc-Dap(Fmoc)-OH is C23H26N2O6 . Its molecular weight is 426.46 .
Chemical Reactions Analysis
Boc-Dap(Fmoc)-OH is used in Boc solid-phase peptide synthesis . It is also used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates .
Physical And Chemical Properties Analysis
Boc-Dap(Fmoc)-OH has a density of 1.3±0.1 g/cm^3 . Its boiling point is 652.5±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The flash point is 348.4±31.5 °C .
Scientific Research Applications
Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and Their Derivatives : A synthesis method for orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu has been described. This method involves formation of Fmoc‐Asp/Glu‐5‐oxazolidinone acids, conversion of acid function to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).
Oligomerization of PNA Monomers : Boc-protected Fmoc-based PNA oligomerization has been developed for thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP). This method allows these monomers to be used interchangeably with standard Fmoc PNA monomers. The DAP monomer selectively binds to T in a complementary DNA strand (St Amant & Hudson, 2012).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : A synthetic strategy for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) has been developed. In these structures, the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) was paired with either p-toluensulfonyl (tosyl, Ts) or acid-labile tert-butyloxycarbonyl (Boc) moieties (Temperini et al., 2020).
Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This study focuses on the synthesis of polypeptides using lysine and glycine as raw materials. The di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu) were used to protect amino groups of lysine for preparing Fmoc-L-Lys(Boc)-OH (Zhao Yi-nan & Key, 2013).
Synthesis of Daptomycin Using Fmoc SPPS : An important clinical antibiotic, daptomycin, was synthesized using a high-yielding total synthesis method. A crucial aspect of this synthesis was the use of Fmoc-l-Kyn(Boc)-OH, which was prepared from Fmoc-l-Trp(Boc)-OH (Moreira, Wolfe, & Taylor, 2021).
Safety And Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427134 | |
Record name | Boc-Dap(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dap(Fmoc)-OH | |
CAS RN |
122235-70-5 | |
Record name | Boc-Dap(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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